![molecular formula C15H14FNO3S B2641074 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 2097858-64-3](/img/structure/B2641074.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide
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Overview
Description
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide” is a chemical compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
- Benzofuran derivatives have been studied for their anti-tumor effects. Some substituted benzofurans exhibit significant cell growth inhibition in various cancer cell lines . Further investigation into the specific mechanisms and potential clinical applications is warranted.
- A novel macrocyclic benzofuran compound was found to have anti-hepatitis C virus activity. It holds promise as a potential therapeutic agent for hepatitis C disease .
- N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide exhibited highly immunosuppressive activity. This compound could serve as a lead candidate for developing immunosuppressants .
- Researchers have developed novel methods for constructing benzofuran rings. These include unique free radical cyclization cascades and proton quantum tunneling, enabling the synthesis of complex benzofuran compounds .
- Scaffold compounds derived from benzofuran have been explored as potential anticancer agents .
Anti-Tumor Activity
Anti-Viral Applications
Immunosuppressive Potential
Synthetic Chemistry and Drug Prospects
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .
Mechanism of Action
Target of Action
The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide may interact with similar targets.
Mode of Action
The exact mode of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide with its targets.
Biochemical Pathways
The biochemical pathways affected by N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran derivatives have been found to affect a variety of pathways, often leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide .
Result of Action
The molecular and cellular effects of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide at the molecular and cellular level.
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJJPBXKMQYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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